Fmoc-3,4-difluoro-L-phenylalanine

Catalog No.
S730947
CAS No.
198560-43-9
M.F
C24H19F2NO4
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3,4-difluoro-L-phenylalanine

CAS Number

198560-43-9

Product Name

Fmoc-3,4-difluoro-L-phenylalanine

IUPAC Name

(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1

InChI Key

IHSYIDJNVXPQRM-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O

Synonyms

198560-43-9;Fmoc-3,4-difluoro-L-phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-difluorophenyl)propanoicacid;FMOC-L-3,4-DIFLUOROPHE;Fmoc-Phe(3,4-F2)-OH;FMOC-PHE(3,4-DIF)-OH;Fmoc-L-3,4-Difluorophenylalanine;FMOC-D-3,4-Difluorophe;(2S)-3-(3,4-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;Fmoc-L-phe(3,4-F2)-OH;Fmoc-D-Phe(3,4-F2)-OH;(2S)-3-(3,4-DIFLUOROPHENYL)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PROPANOICACID;47813_ALDRICH;SCHEMBL120627;47813_FLUKA;CTK3J6550;MolPort-001-773-686;ZINC622069;FMOC-L-PHE(3,4-DIF)-OH;CF-654;FMOC-3,4-DIFLUORO-L-PHE-OH;FMOC-L-3,4-DIFLUORO-PHE-OH;MFCD00672550;AKOS015912022;AB06817

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O

Peptide Synthesis

Fmoc-DfF-Phe serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. The Fmoc group facilitates the attachment of the amino acid to a resin during peptide chain elongation and can be selectively cleaved for further chain growth.

DfF-Phe incorporation into peptides offers several advantages:

  • Increased stability: The fluorine atoms enhance the proteolytic stability of the peptide by hindering enzymatic cleavage at the phenylalanine position [].
  • Altered protein interactions: The fluorine groups can modify hydrogen bonding patterns and hydrophobic interactions, potentially influencing protein-protein or protein-ligand binding [].

These properties make Fmoc-DfF-Phe useful for studying structure-function relationships in peptides and engineering peptides with improved stability or specific binding affinities.

Protein Engineering

Fmoc-DfF-Phe can be introduced into proteins to probe the effects of fluorination on protein folding, stability, and function. The strategic placement of DfF-Phe can provide insights into:

  • Protein folding pathways: Fluorine incorporation can influence protein folding kinetics and thermodynamics [].
  • Protein-protein interactions: DfF-Phe can disrupt or enhance protein-protein interactions depending on its location within the protein structure [].
  • Enzyme activity: Fluorination near the active site of an enzyme can modulate its catalytic activity.

Fmoc-3,4-difluoro-L-phenylalanine is a modified amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. The full IUPAC name is (2S)-3-(3,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, and its molecular formula is C24H19F2NO4. This compound is notable for its unique properties that arise from the incorporation of fluorine, which can influence molecular interactions and physical characteristics significantly .

Fmoc-Dfp-OH itself doesn't have a known biological function. Its primary purpose is to introduce fluorine atoms into peptides during synthesis. The incorporated fluorine can potentially:

  • Increase peptide stability by affecting backbone hydrogen bonding and enzymatic degradation [].
  • Alter protein-protein interactions by affecting hydrogen bonding and hydrophobic interactions.
  • Improve cell permeability of peptides due to changes in lipophilicity.

The chemical behavior of Fmoc-3,4-difluoro-L-phenylalanine is influenced by its structural features. The fluorinated aromatic ring can participate in various reactions typical of aromatic compounds, such as electrophilic substitution. Additionally, the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under specific conditions, facilitating its use in peptide synthesis. The compound can also engage in hydrogen bonding and π-π stacking interactions due to its aromatic nature, which are critical in self-assembly processes .

Fmoc-3,4-difluoro-L-phenylalanine exhibits interesting biological activities, particularly in the context of peptide synthesis and hydrogel formation. Studies have shown that fluorination can enhance the self-assembly properties of peptides derived from this amino acid, leading to the formation of stable hydrogels with potential applications in drug delivery and tissue engineering . The unique electron-withdrawing nature of fluorine may also influence the biological activity of peptides synthesized using this compound, potentially altering their interaction with biological targets.

The synthesis of Fmoc-3,4-difluoro-L-phenylalanine typically involves several steps:

  • Starting Materials: The synthesis begins with L-phenylalanine as a base.
  • Fluorination: The introduction of fluorine atoms at the 3 and 4 positions can be achieved through electrophilic fluorination methods or via nucleophilic substitution reactions using appropriate fluorinating agents.
  • Fmoc Protection: The amino group is protected using Fmoc chloride in a suitable solvent to yield Fmoc-3,4-difluoro-L-phenylalanine.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity for subsequent applications .

Fmoc-3,4-difluoro-L-phenylalanine has several notable applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with enhanced properties due to fluorination.
  • Hydrogel Formation: Its ability to form hydrogels makes it useful in biomedical applications such as drug delivery systems and tissue scaffolding.
  • Material Science: The compound's unique self-assembly properties are exploited in developing new materials with specific mechanical and thermal characteristics .

Research on Fmoc-3,4-difluoro-L-phenylalanine has focused on its interactions within peptide systems. Studies indicate that the presence of fluorine affects self-assembly kinetics and morphology when incorporated into peptide sequences. This modification leads to enhanced viscoelastic properties in hydrogels formed from these peptides compared to their non-fluorinated counterparts . Molecular dynamics simulations have also been employed to study how variations in fluorination influence molecular packing and stability .

Fmoc-3,4-difluoro-L-phenylalanine shares similarities with other fluorinated phenylalanine derivatives but stands out due to its specific substitution pattern. Here are some comparable compounds:

The unique positioning of fluorines in Fmoc-3,4-difluoro-L-phenylalanine results in distinct physical properties and self-assembly characteristics compared to these other derivatives. This specificity contributes to its applications in materials science and biochemistry .

Fmoc-3,4-difluoro-L-phenylalanine is chemically designated as (2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the molecular formula C₂₄H₁₉F₂NO₄ and a molecular weight of 423.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group attached to the α-amino group of 3,4-difluoro-L-phenylalanine.

PropertyValueSource
IUPAC Name(2S)-3-(3,4-difluorophenyl)...
Molecular FormulaC₂₄H₁₉F₂NO₄
Molecular Weight423.4 g/mol
CAS Number198560-43-9

The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects, altering the compound’s physical and chemical behavior compared to non-fluorinated analogs.

Crystallographic Structure and Conformational Isomerism

Single-crystal X-ray diffraction studies reveal that Fmoc-3,4-difluoro-L-phenylalanine crystallizes in the monoclinic space group P2₁ with lattice parameters a = 13.1570 Å, b = 4.9083 Å, and c = 16.1242 Å. Key structural features include:

  • Hydrogen Bonding: Intermolecular N–H···O bonds between the carbamate group and adjacent molecules, along with O–H···O interactions involving the carboxylic acid and DMSO solvent.
  • π–π Stacking: Face-to-face interactions between the Fmoc moieties and side-chain aromatic rings stabilize the crystal lattice.
Structural FeatureDescriptionSource
Space GroupP2₁
Lattice Parametersa=13.1570 Å, b=4.9083 Å, c=16.1242 Å
InteractionsN–H···O and π–π stacking

Conformational isomerism is limited due to the rigid Fmoc group and fluorinated phenyl ring, which restrict rotational freedom.

Stereochemical Configuration and Chiral Center Stability

The compound exists in the L-configuration (2S), with the chiral center located at the α-carbon of the propanoic acid backbone. The fluorine substituents at the 3- and 4-positions of the phenyl ring enhance steric hindrance, potentially stabilizing the chiral center against racemization. However, specific studies on racemization kinetics are limited, though fluorination is known to decrease nucleophilic attack at the α-carbon in other amino acid derivatives.

Stereochemical PropertyDetailSource
ConfigurationL (2S)
Chiral Center StabilityEnhanced by fluorine steric effects

Comparative Analysis with Non-fluorinated Fmoc-Phe Derivatives

Fmoc-3,4-difluoro-L-phenylalanine exhibits distinct properties compared to non-fluorinated Fmoc-Phe (C₂₄H₂₁NO₄, MW: 387.4 g/mol).

PropertyFmoc-3,4-difluoro-L-phenylalanineFmoc-Phe
Swelling Ratio (Ws/Wd)262525
Density~0.93–0.94 g/mL0.93–0.94 g/mL
HydrophobicityIncreasedBaseline
Self-Assembly BehaviorNeedle-like crystalsFibrillary

Fluorination reduces water absorption and enhances fibrous matrix rigidity, as observed in hydrogel studies. The electron-withdrawing fluorine atoms also strengthen π–π interactions between aromatic rings.

XLogP3

4.8

Wikipedia

Fmoc-3,4-difluoro-L-phenylalanine

Dates

Modify: 2023-08-15

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